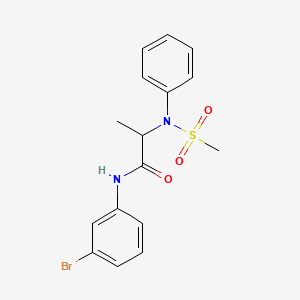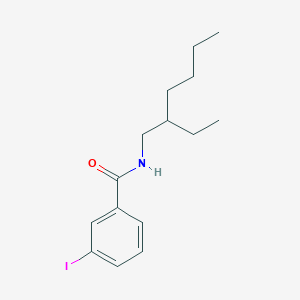
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
描述
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as BPPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique biochemical and physiological properties. BPPA is a peptide-based compound that is used in the study of various biological processes, including the mechanism of action of enzymes and receptors.
作用机制
BPPA is a potent inhibitor of DPP-IV, a serine protease that plays a crucial role in glucose metabolism. DPP-IV cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion and reduces blood glucose levels. By inhibiting DPP-IV, BPPA increases the concentration of GLP-1 and enhances its insulinotropic effect. BPPA also acts as a selective antagonist of GPR119, a receptor that is involved in the regulation of glucose homeostasis and lipid metabolism.
Biochemical and Physiological Effects:
BPPA has been shown to have several biochemical and physiological effects. It increases insulin secretion and improves glucose tolerance in animal models of diabetes. BPPA also reduces food intake and body weight in obese mice. Additionally, BPPA has been shown to improve lipid metabolism and reduce inflammation in animal models of metabolic syndrome.
实验室实验的优点和局限性
The use of BPPA in scientific research has several advantages. It is a potent and selective inhibitor of DPP-IV and a selective antagonist of GPR119, which makes it a valuable tool for studying the regulation of glucose homeostasis and lipid metabolism. However, the synthesis of BPPA is a complex process that requires expertise in organic chemistry. Additionally, the use of BPPA in animal models of diabetes and metabolic syndrome may not accurately reflect its effects in humans.
未来方向
There are several future directions for research on BPPA. One area of research is the development of more efficient synthesis methods for BPPA. Another area of research is the study of the long-term effects of BPPA on glucose homeostasis and lipid metabolism in animal models and humans. Additionally, BPPA may have potential as a therapeutic agent for the treatment of diabetes and metabolic syndrome, and further research is needed to explore its clinical potential.
科学研究应用
BPPA is widely used in scientific research to study the mechanism of action of enzymes and receptors. It has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) and a selective antagonist of the G protein-coupled receptor 119 (GPR119). BPPA has also been used to study the regulation of glucose homeostasis and the treatment of diabetes.
属性
IUPAC Name |
N-(3-bromophenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-12(16(20)18-14-8-6-7-13(17)11-14)19(23(2,21)22)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMGNIBWBFMVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B3976527.png)
amino]-N-pyrazin-2-ylacetamide](/img/structure/B3976535.png)
![N,N-diethyl-10-(2-hydroxyethyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B3976541.png)
![1-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B3976545.png)
![N,N-diethyl-3-{[(4-fluorophenyl)sulfonyl]amino}-4-methoxybenzenesulfonamide](/img/structure/B3976556.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3976567.png)



![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(phenylthio)propanamide](/img/structure/B3976588.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B3976610.png)

![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-piperidinamine](/img/structure/B3976622.png)